9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-
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Overview
Description
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the purine class of organic molecules This compound is characterized by the presence of an aminobenzyl group attached to the purine ring, along with a chlorine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced through a nucleophilic substitution reaction using 4-aminobenzyl chloride.
Chlorination and Methylation: The chlorine atom and methyl groups are introduced through chlorination and methylation reactions, respectively, using appropriate reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The aminobenzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The aminobenzyl group can interact with enzymes and receptors, modulating their activity. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine
- 9-(4-Methylbenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine
- 9-(4-Hydroxybenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine
Uniqueness
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of the aminobenzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
115204-62-1 |
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Molecular Formula |
C14H15ClN6 |
Molecular Weight |
302.76 g/mol |
IUPAC Name |
9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-3-5-10(16)6-4-9/h3-6,8H,7,16H2,1-2H3 |
InChI Key |
YMZDRVLWLRZEMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)N)Cl |
Origin of Product |
United States |
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